molecular formula C12H15Cl2NO2 B100021 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde CAS No. 17126-76-0

4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde

Cat. No. B100021
CAS RN: 17126-76-0
M. Wt: 276.16 g/mol
InChI Key: GTDPEAHAOACWFA-UHFFFAOYSA-N
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Description

4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde, also known as BCMA, is a chemical compound that has been extensively studied for its potential use in cancer treatment. BCMA belongs to the class of compounds known as nitrogen mustards, which are known for their ability to damage DNA and inhibit cell division. In

Mechanism of Action

The mechanism of action of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde involves the formation of DNA adducts, which are covalent bonds between this compound and DNA. These adducts interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. This compound has been shown to induce DNA damage through the formation of interstrand crosslinks, which are particularly toxic to rapidly dividing cells such as cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in cancer cells. It inhibits the activity of DNA polymerase, which is essential for DNA replication, and induces the expression of pro-apoptotic proteins such as Bax and Bak. This compound also activates the p53 tumor suppressor pathway, which plays a critical role in regulating cell cycle progression and DNA repair.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde for lab experiments is its potent antitumor activity, which makes it a valuable tool for studying cancer biology. However, this compound is also highly toxic and must be handled with care. Its use in animal studies is limited by its toxicity and potential for systemic toxicity.

Future Directions

There are several future directions for research on 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde. One area of interest is the development of targeted delivery systems that can deliver this compound specifically to cancer cells, minimizing its toxicity to healthy cells. Another area of interest is the development of combination therapies that can enhance the antitumor activity of this compound. Finally, there is a need for further research on the mechanism of action of this compound, particularly with regard to its effects on DNA repair and cell cycle regulation.
Conclusion:
In conclusion, this compound is a promising compound with potent antitumor activity. Its mechanism of action involves the formation of DNA adducts, which interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis. While this compound has limitations in terms of its toxicity, it remains a valuable tool for studying cancer biology and holds promise for future cancer therapies.

Synthesis Methods

The synthesis of 4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde involves the reaction of 4-formyl-2-methoxyphenol with bis(2-chloroethyl)amine hydrochloride in the presence of a base such as triethylamine. The reaction proceeds through a condensation reaction to form this compound, which is then purified by recrystallization.

Scientific Research Applications

4-[Bis(2-chloroethyl)amino]-2-methoxybenzaldehyde has been extensively studied for its potential use in cancer treatment. It has been shown to have potent antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound works by inhibiting cell division and inducing apoptosis, or programmed cell death, in cancer cells.

properties

CAS RN

17126-76-0

Molecular Formula

C12H15Cl2NO2

Molecular Weight

276.16 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]-2-methoxybenzaldehyde

InChI

InChI=1S/C12H15Cl2NO2/c1-17-12-8-11(3-2-10(12)9-16)15(6-4-13)7-5-14/h2-3,8-9H,4-7H2,1H3

InChI Key

GTDPEAHAOACWFA-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)N(CCCl)CCCl)C=O

Canonical SMILES

COC1=C(C=CC(=C1)N(CCCl)CCCl)C=O

Other CAS RN

17126-76-0

Origin of Product

United States

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